3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid
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Overview
Description
3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is a synthetic organic compound that features a cyclopropyl group, an indole moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated using 4-methyl-1H-indole-3-acetic acid chloride in the presence of a base such as triethylamine.
Cyclopropyl Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Amidation: The final step involves amidation, where the acylated indole derivative reacts with 3-cyclopropylpropanoic acid under dehydrating conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, including antiviral, anticancer, and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-methylindole: A simpler indole derivative with a methyl group at the 4-position.
Cyclopropylamine: Contains the cyclopropyl group but lacks the indole moiety.
Uniqueness
3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is unique due to its combination of a cyclopropyl group, an indole moiety, and a propanoic acid backbone. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-10-3-2-4-13-16(10)12(9-18-13)8-15(20)19-14(17(21)22)7-11-5-6-11/h2-4,9,11,14,18H,5-8H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWUISLTBPBCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(=O)NC(CC3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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